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Compound of Interest

Compound Name:
Quetiapine-d8 Hemifumarate

(piperazine-d8)

CAS No.: 1435938-24-1

Cat. No.: B11938369 Get Quote

Abstract & Scope
This protocol details the standardized preparation, handling, and application of Quetiapine-d8

(Quetiapine-d8 hemifumarate or fumarate) as a stable isotope-labeled internal standard (SIL-

IS) for the quantification of Quetiapine in human plasma/serum.

Quetiapine is a dibenzothiazepine derivative with significant lipophilicity (logP ~2.7) and

basicity (pKa ~7.6). The use of the deuterated analog Quetiapine-d8 is critical to compensate

for matrix effects, ionization suppression, and extraction variability inherent in LC-ESI-MS/MS

workflows. This guide prioritizes accuracy, stability, and cross-talk elimination.
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Parameter Quetiapine (Analyte)
Quetiapine-d8 (Internal
Standard)

CAS Number 111974-74-4 (Fumarate) 1185247-12-4 (Fumarate)

Molecular Formula C₂₁H₂₅N₃O₂S · 0.5C₄H₄O₄ C₂₁H₁₇D₈N₃O₂S · 0.5C₄H₄O₄

Molecular Weight
383.51 (Free Base) / 441.54

(Hemifumarate)

391.56 (Free Base) / 449.59

(Hemifumarate)

Precursor Ion (Q1) m/z 384.2 [M+H]⁺ m/z 392.2 [M+H]⁺

Product Ion (Q3) m/z 253.1 (Quantifier)
m/z 258.1 (Quantifier) [Verify

per batch]

Solubility
Soluble in Methanol, DMSO,

Chloroform
Soluble in Methanol, DMSO

Storage -20°C, Protected from light
-20°C, Protected from light,

Hygroscopic

Critical Note on Salt Forms: Quetiapine is commonly supplied as a Hemifumarate or Fumarate

salt. You must account for the salt correction factor when calculating free base concentrations.

Calculation:Mass_FreeBase = Mass_Salt × (MW_FreeBase / MW_Salt)

Reagents & Materials
Reference Standard: Quetiapine-d8 Fumarate (Isotopic purity >99%).

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

Consumables: Amber borosilicate glass vials (Class A), low-binding pipette tips.

Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
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Protocol: Stock & Working Solution Preparation[3]
[4]
Phase 1: Primary Stock Solution (1.0 mg/mL)
Objective: Create a stable, high-concentration master stock.

Weighing: Accurately weigh ~1.15 mg of Quetiapine-d8 Fumarate into a 1.5 mL amber glass

vial.

Why Amber Glass? Quetiapine is photosensitive. Glass minimizes adsorption compared to

polypropylene at high concentrations.

Dissolution: Add 1.0 mL of Methanol (LC-MS grade).

Why Methanol? Methanol provides superior solubility for the fumarate salt compared to

100% Acetonitrile.

Correction: Calculate the exact free base concentration:

Mixing: Vortex for 1 minute; sonicate for 5 minutes if necessary to ensure complete

dissolution.

Storage: Label as "Master Stock - QTP-d8". Store at -20°C or -80°C. Stability: ~6 months.

Phase 2: Working Internal Standard (WIS) Preparation
Objective: Prepare the daily spiking solution. The target concentration should yield an

instrument response similar to the mid-range of your calibration curve (e.g., 50–100 ng/mL in

the final extract).

Intermediate Stock (10 µg/mL):

Transfer 10 µL of Primary Stock (1 mg/mL) into 990 µL of 50:50 MeOH:Water.

Why 50:50? Matching the solvent strength to the initial mobile phase prevents "solvent

shock" and peak distortion during injection.
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Daily Working Solution (200 ng/mL - Example):

Dilute the Intermediate Stock with 50:50 ACN:Water to reach 200 ng/mL.

Usage: This solution will be added to every sample during extraction.

Sample Preparation Workflow (Protein Precipitation)
This high-throughput protocol minimizes matrix effects while ensuring high recovery.
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Transfer Supernatant
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Figure 1:Optimized Protein Precipitation (PPT) workflow for Quetiapine extraction.
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LC-MS/MS Method Parameters
Chromatographic Conditions

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.

Mobile Phase B: Acetonitrile (or Methanol).[1]

Flow Rate: 0.4 - 0.6 mL/min.

Gradient:

0.0 min: 10% B

0.5 min: 10% B

2.5 min: 90% B

3.5 min: 90% B

3.6 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM) Parameters
Optimize these transitions using the "Product Ion Scan" mode on your specific instrument.

Compound
Precursor
(Q1)

Product
(Q3)

DP (V) CE (eV) Dwell (ms)

Quetiapine 384.2 253.1 60 25 100

Quetiapine

(Qual)
384.2 221.1 60 35 100

Quetiapine-

d8
392.2 258.1 60 25 100
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Technical Insight (The "Cross-Talk" Check): The transition m/z 392.2 → 258.1 assumes the

piperazine ring (where the d8 label resides) is partially retained or the fragmentation pathway

shifts by +5 Da. Validation Step: Inject a high concentration of Native Quetiapine (without IS)

and monitor the IS channel (392.2 → 258.1). If you see a peak, you have Cross-Talk

(interference). Adjust the IS transition or chromatographic resolution.

Method Validation: Self-Validating Checks
To ensure the protocol is working (Trustworthiness):

IS Interference Test:

Inject a "Double Blank" (Plasma only). Result: No peaks at RT of Quetiapine or

Quetiapine-d8.

Inject "Blank + IS". Result: Strong IS peak, zero peak in Analyte channel. (Ensures IS is

pure).

Extraction Recovery:

Compare peak area of Pre-extraction spiked plasma vs. Post-extraction spiked blank

plasma.[2]

Target: >80% recovery and consistent between Analyte and IS.

Matrix Factor (MF):

Calculate:

The IS-Normalized MF should be close to 1.0 (0.9 – 1.1), proving Quetiapine-d8 is

perfectly compensating for matrix effects.
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Troubleshooting & Best Practices
Peak Tailing: Quetiapine is a base. If tailing occurs, increase Ammonium Formate

concentration to 10mM or add 0.1% Ammonia to Mobile Phase A (High pH method) if your

column supports it.

Carryover: Quetiapine is "sticky." Use a needle wash of

Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

Deuterium Exchange: Avoid highly acidic conditions (pH < 2) for prolonged periods in the

stock solution to prevent potential H/D exchange, though -d8 on the carbon skeleton is

generally stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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